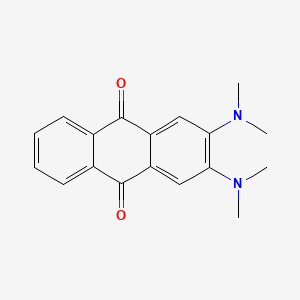![molecular formula C32H26O13 B13125266 (5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone](/img/structure/B13125266.png)
(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone is a complex organic compound characterized by its multiple hydroxyl and methoxy groups. This compound belongs to the class of bianthracenes, which are known for their unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone typically involves multiple steps, including the formation of the bianthracene core followed by the introduction of hydroxyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
(5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
(5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through redox reactions, modulation of enzyme activities, and interaction with cellular receptors.
類似化合物との比較
Similar Compounds
- (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone
- (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone
Uniqueness
The uniqueness of (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone lies in its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
分子式 |
C32H26O13 |
|---|---|
分子量 |
618.5 g/mol |
IUPAC名 |
2,8-dihydroxy-6-methoxy-3-methyl-1-[(5R,6S,7R,8S)-1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl]anthracene-9,10-dione |
InChI |
InChI=1S/C32H26O13/c1-9-5-11-17(26(37)16-12(24(11)35)6-10(44-3)7-14(16)33)20(23(9)34)19-15(45-4)8-13-18(27(19)38)28(39)21-22(25(13)36)30(41)32(2,43)31(42)29(21)40/h5-8,29-31,33-34,38,40-43H,1-4H3/t29-,30+,31+,32-/m0/s1 |
InChIキー |
PSGFKGASHCTNSI-BVEPWEIPSA-N |
異性体SMILES |
CC1=CC2=C(C(=C1O)C3=C(C=C4C(=C3O)C(=O)C5=C(C4=O)[C@H]([C@]([C@@H]([C@H]5O)O)(C)O)O)OC)C(=O)C6=C(C2=O)C=C(C=C6O)OC |
正規SMILES |
CC1=CC2=C(C(=C1O)C3=C(C=C4C(=C3O)C(=O)C5=C(C4=O)C(C(C(C5O)O)(C)O)O)OC)C(=O)C6=C(C2=O)C=C(C=C6O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)

![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)

![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)




